![molecular formula C10H17NO B14311023 N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine CAS No. 113410-65-4](/img/structure/B14311023.png)
N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine is an organic compound characterized by a cyclohexylidene ring substituted with a butenyl group and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine typically involves the following steps:
Formation of the Cyclohexylidene Intermediate: The initial step involves the formation of a cyclohexylidene intermediate. This can be achieved through the reaction of cyclohexanone with an appropriate alkylating agent under basic conditions.
Introduction of the Butenyl Group: The butenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the intermediate, followed by the addition of a butenyl halide.
Hydroxylamine Addition: The final step involves the addition of hydroxylamine to the cyclohexylidene intermediate. This reaction is typically carried out in the presence of an acid catalyst to facilitate the formation of the N-hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction of this compound can yield amines or hydroxylamines, depending on the conditions and reagents used. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, and other peroxides.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted cyclohexylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydroxylamine intermediates. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Pyrrolidin-1-yl)cyclohexylidene]hydroxylamine: Similar in structure but with a pyrrolidine ring instead of a butenyl group.
N-[2-(Cyclohexylidene)hydroxylamine]: Lacks the butenyl substitution, making it less reactive in certain contexts.
N-[2-(But-3-en-1-yl)cyclohexylidene]amine: Similar but without the hydroxylamine group, affecting its reactivity and applications.
Uniqueness
N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine is unique due to the presence of both the butenyl group and the hydroxylamine functional group. This combination imparts distinct reactivity and allows for a broader range of chemical transformations compared to its analogs.
Properties
CAS No. |
113410-65-4 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-(2-but-3-enylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-2-3-6-9-7-4-5-8-10(9)11-12/h2,9,12H,1,3-8H2 |
InChI Key |
CUGLRXMHHILALM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CCCCC1=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
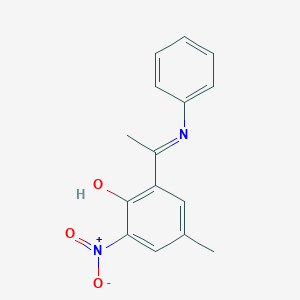

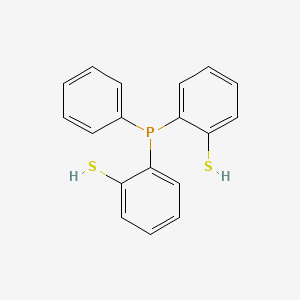
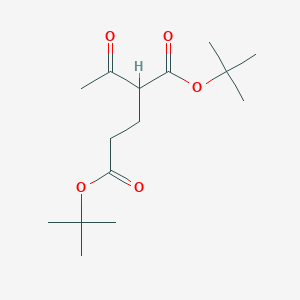
acetate](/img/structure/B14310976.png)
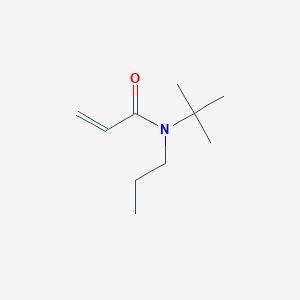
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
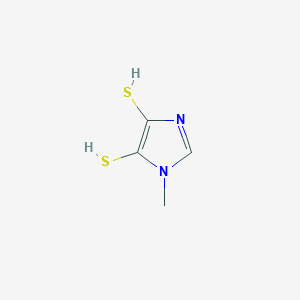
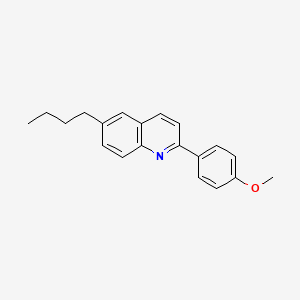
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)



